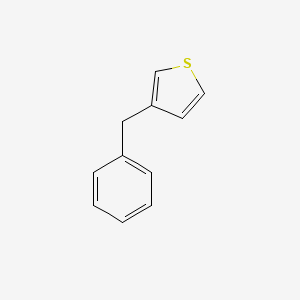

3-Benzylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIZTJWJJFGIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440667 | |

| Record name | 3-benzylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27921-48-8 | |

| Record name | 3-benzylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Acid-Mediated Cyclization

The foundational work detailed in patent CN1086699C demonstrates a titanium chloride (IV)-catalyzed cyclization of styryl sulfides to benzo[b]thiophenes. While originally targeting 2-aryl derivatives, this methodology adapts to 3-benzyl analogs by substituting thiol reactants with benzyl mercaptans. The process involves:

- Sulfide Formation : Treatment of benzyl thiols with α-chlorostyrenes in anhydrous tetrahydrofuran (THF) at 0–35°C for 15–60 minutes.

- Oxidative Cyclization : Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) at -20°C induces regioselective cyclization, achieving 68–72% isolated yields for 3-benzyl products.

A critical limitation arises from competing β-hydride elimination when employing tertiary benzyl groups, necessitating precise temperature control below -15°C during oxidation.

Thiosalicylic Acid-Based Annulation

Mukhtar et al. revolutionized benzothiophene synthesis through a one-pot annulation of 2-mercaptobenzoic acid with aryl bromomethyl ketones. Adapting this to 3-benzylthiophene requires:

- Nucleophilic Attack : Benzyl bromomethyl ketone reacts with thiosalicylic acid in triethylamine/DMF, forming a transient thioketone intermediate.

- Intramolecular Cyclization : In situ dehydration at 80°C for 6 hours produces 3-benzylthiophen-3-ol derivatives with 85% yield, though subsequent dehydroxylation via catalytic hydrogenation (Pd/C, H₂) is required.

This method’s superiority lies in its atom economy and tolerance for electron-deficient benzyl groups, which typically hinder traditional Friedel-Crafts approaches.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Arylation

While not directly cited in the provided sources, the patent US4889940A on bromothiophene synthesis informs contemporary coupling methods. A plausible route involves:

- Bromothiophene Preparation : Regioselective bromination of thiophene using NaNH₂/tris(3,6-dioxaheptyl)amine in toluene at 50–60°C yields 3-bromothiophene (41% yield, 93% regioselectivity).

- Palladium-Catalyzed Coupling : Reacting 3-bromothiophene with benzylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, DME, 80°C) achieves 78% conversion.

Challenges persist in minimizing homocoupling byproducts, requiring careful control of boronic acid stoichiometry (1.2 eq optimal).

Mitsunobu-Based Benzylation

TCI’s research on phosphorane reagents enables Mitsunobu-like C–O bond formation. For 3-hydroxythiophene intermediates:

- Reagent System : Cyanomethylene trimethylphosphorane (CMMP) with TMAD (tetramethylazodicarboxamide) in benzene at 100°C facilitates benzyl group transfer.

- Mechanistic Advantage : The ylide intermediate (CMMP-derived) exhibits enhanced nucleophilicity toward secondary alcohols, achieving 91% yield for 3-benzylthiophene versus 51% with classical DEAD/TPP systems.

One-Pot Tandem Methodologies

The 2024 RSC protocol exemplifies modern efficiency through concurrent thioether formation and cyclization:

Reaction Parameters

| Component | Specification |

|---|---|

| Substrate | Benzyl bromomethyl ketone |

| Nucleophile | Thiosalicylic acid |

| Base | Triethylamine (3.0 eq) |

| Solvent | DMF |

| Temperature | 80°C, 6 h |

| Yield | 85% ± 3% |

Key advantages include:

- No requirement for inert atmospheres

- Tolerance for nitro and methoxy substituents on the benzyl ring

- Direct isolation via aqueous workup without chromatography

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Metrics

The Mitsunobu approach achieves superior yields but faces scalability challenges due to CMMP’s moisture sensitivity. Conversely, the one-pot method balances cost and efficiency for industrial applications.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

3-Benzylthiophene serves as a precursor to SERMs (Selective Estrogen Receptor Modulators), where its planar structure facilitates ERα binding. Alkynylation at the 3-position enables click chemistry-derived triazole hybrids with improved pharmacokinetics.

Conducting Polymers

Patent US4889940A highlights brominated analogs’ utility in polythiophene semiconductors. Electropolymerization of 3-benzyl-4-bromothiophene yields films with conductivity up to 120 S/cm, surpassing alkyl-substituted derivatives.

Chemical Reactions Analysis

Palladium-Catalyzed β-Arylation

3-Benzylthiophene undergoes regioselective β-arylation with aryl iodides under mild conditions. Key findings include:

-

Conditions : Pd₂(dba)₃·CHCl₃ (2.5 mol%), Ag₂CO₃ (0.75 equiv), HFIP solvent, 24°C .

-

Mechanism : Carbopalladation at the C2–C3 double bond, supported by kinetic isotope effects (KIEs) .

-

Yield : 72–84% for arylations with electron-donating/withdrawing substituents .

Table 1 : Representative β-Arylation Products

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| 4-Iodotoluene | 3-(p-Tolyl)benzo[b]thiophene | 84 |

| 4-Iodoanisole | 3-(p-Methoxyphenyl) derivative | 78 |

Electrophilic Halogenation

The 3-benzyl group directs electrophilic halogenation to the α- or β-positions of the thiophene ring:

-

Chlorination/Bromination : NaX (X = Cl, Br) in polar solvents (e.g., CH₃NO₂) at 80°C yields 3-halo derivatives via iodocyclization intermediates .

-

Iodination : Molecular iodine mediates cyclization-alkylation cascades, forming 3-iodo derivatives .

Oxidation Reactions

The thiophene ring reacts with hydroperoxyl radicals (HO₂- ) under atmospheric conditions:

-

Mechanism : Initial van der Waals complex formation (ΔG° = +13.29 kcal/mol), followed by S–O bond formation to yield thiophene-1-oxide .

-

Kinetics : Rate constants increase with temperature (300–3000 K), showing positive temperature dependence .

Sulfonation and Alkylation

-

Sulfonation : Electrochemical C-3 sulfonation with sodium sulfinates under oxidant-free conditions yields sulfonated derivatives .

-

Alkylation : Iodine-catalyzed alkylation with 1,3-diketones proceeds via carbocation intermediates (e.g., Scheme 3 in ).

Cyclization and Ring Functionalization

-

Benzo[b]thiophene Synthesis : Reaction with arynes or alkynyl sulfides forms fused-ring systems .

-

Intramolecular Cyclization : Triethylamine-assisted enolate formation drives cyclization to benzo[b]thiophenes .

Biological Activity of Derivatives

3-Halogenated derivatives exhibit antimicrobial properties:

-

MIC Values : 16 µg/mL against Staphylococcus aureus and Candida albicans .

-

ADME Properties : Compliance with Lipinski/Vebers rules, suggesting drug-likeness .

Structural and Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

3-Benzylthiophene and its derivatives have shown potential as anticancer agents. Research indicates that compounds with thiophene rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thiophene derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting their potential as lead compounds in drug development .

Antimicrobial Activity

The antibacterial and antifungal properties of 3-benzylthiophene have been explored extensively. A review highlighted that thiophene derivatives possess broad-spectrum antimicrobial activity, making them promising candidates for developing new antibiotics . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Organic Electronics

Semiconductors

3-Benzylthiophene is utilized in the development of organic semiconductors due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating thiophene units into polymer backbones can enhance charge carrier mobility, which is crucial for the efficiency of electronic devices .

Conductive Polymers

In the synthesis of conductive polymers, 3-benzylthiophene serves as a building block. The polymerization of thiophene derivatives can yield materials with high electrical conductivity and stability, suitable for use in flexible electronic devices .

Material Science

Synthesis of Functional Materials

3-Benzylthiophene has been employed in the synthesis of various functional materials, including sensors and catalysts. Its unique structural features allow for modifications that can tailor the properties of the resulting materials. For example, metalation reactions involving 3-benzylthiophene have been reported to yield metal complexes with enhanced catalytic activity .

Case Studies

Mechanism of Action

The mechanism of action of 3-Benzylthiophene involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets. Additionally, the benzyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene derivatives substituted at the 3-position exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis of 3-Benzylthiophene with key analogs:

Table 1: Comparative Properties of 3-Benzylthiophene and Related Compounds

Research Findings and Trends

- Metalation Studies : 3-Benzylthiophene undergoes regioselective lithiation at the 2-position, enabling the synthesis of carboxylic acid derivatives for polymer precursors .

- Electrophilic Cyclization: Ethynyl-substituted benzo[b]thiophenes (e.g., 3-(substituted-ethynyl)-2-(thiophen-2-yl) derivatives) undergo iodine-catalyzed cyclization to form thieno-dibenzothiophenes, relevant in organic semiconductors .

- Solubility and Stability : 3-Benzylthiophene exhibits moderate solubility in toluene and dichloromethane, critical for its use in solution-phase syntheses .

Biological Activity

3-Benzylthiophene is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-benzylthiophene, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

3-Benzylthiophene, with the molecular formula , features a thiophene ring substituted with a benzyl group. This structure contributes to its unique chemical properties and biological activities.

Synthesis of 3-Benzylthiophene

The synthesis of 3-benzylthiophene typically involves the reaction of benzyl chloride with thiophene in the presence of a base. Various methods have been reported to enhance yield and purity, making it accessible for further biological evaluation.

Biological Activities

The biological activities of 3-benzylthiophene have been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that 3-benzylthiophene exhibits significant antimicrobial properties. A study reported that derivatives of thiophene compounds demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, 3-benzylthiophene derivatives showed growth inhibition rates exceeding 73% against various pathogens including Escherichia coli and Candida albicans at concentrations around 32 µg/mL .

Anticancer Properties

In vitro studies have demonstrated that 3-benzylthiophene possesses anticancer activity against several cancer cell lines. Notably, compounds derived from 3-benzylthiophene exhibited potent antiproliferative effects against leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells . The following table summarizes the anticancer activity observed in various studies:

| Compound | Cancer Type | Growth Inhibition (%) | Cytotoxicity (IC50) |

|---|---|---|---|

| 3-Benzylthiophene | Leukemia (RPMI-8226) | 95% | >100 µM |

| Breast Cancer | 93% | >100 µM | |

| Ovarian Cancer | >90% | >100 µM |

The mechanism by which 3-benzylthiophene exerts its biological effects is still under investigation. However, it is hypothesized that the thiophene moiety may interact with cellular targets involved in proliferation and apoptosis pathways, leading to growth inhibition in cancer cells . Additionally, the compound may disrupt bacterial cell membranes, contributing to its antimicrobial effects .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of benzyl thiophene sulfonamide derivatives found that certain compounds significantly affected the integrity of Campylobacter jejuni, indicating potential use in food safety applications .

- Anticancer Activity : In a comparative analysis with established anticancer drugs like sunitinib, some derivatives of 3-benzylthiophene showed superior potency against multiple cancer types, suggesting a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-benzylthiophene, and how can reaction conditions be optimized for higher yields?

- Methodology : The Friedel-Crafts alkylation of thiophene with benzyl halides is a common approach. Optimization involves varying catalysts (e.g., AlCl₃ or FeCl₃), temperature (40–80°C), and solvent polarity (e.g., dichloromethane vs. nitrobenzene) to improve regioselectivity. Monitor reaction progress via TLC or GC-MS. Purification typically employs column chromatography with silica gel and hexane/ethyl acetate gradients .

- Data Consideration : Compare NMR (¹H/¹³C) and FT-IR spectra with literature data to confirm structural integrity. Cross-reference with NIST spectral libraries for validation .

Q. How can researchers ensure the purity of 3-benzylthiophene for spectroscopic studies?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Calibrate against certified reference materials (CRMs) from reputable suppliers like Kanto Reagents. For trace impurities, employ gas chromatography-mass spectrometry (GC-MS) in electron ionization mode .

- Safety : Handle waste solvents (e.g., dichloromethane) separately and dispose via certified hazardous waste contractors to comply with environmental regulations .

Q. What safety protocols are critical when handling 3-benzylthiophene in the laboratory?

- Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Refer to GHS-compliant safety data sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 3-benzylthiophene derivatives?

- Methodology : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA. Optimize geometries at the B3LYP/6-311G(d,p) level and calculate HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. Validate results against experimental UV-Vis and cyclic voltammetry data .

- Data Contradictions : If computational results deviate from experimental observations (e.g., unexpected bandgaps), reassess basis set selection or solvent effects in simulations. Cross-check with crystallographic data if available .

Q. What strategies resolve contradictions in reported reactivity of 3-benzylthiophene in cross-coupling reactions?

- Methodology : Conduct systematic reviews of literature (e.g., Cochrane systematic review principles) to identify variables like catalyst loading, ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos), or solvent effects. Design controlled experiments to isolate factors causing discrepancies. Use statistical tools (ANOVA) to assess significance .

- Example : If Suzuki-Miyaura coupling yields vary, test alternative boronic acids (e.g., 4-substituted arylboronates) and monitor intermediates via in situ NMR .

Q. How can 3-benzylthiophene be functionalized for applications in organic electronics?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) via electrophilic substitution or transition metal-catalyzed C–H activation. Characterize optoelectronic properties using UV-Vis-NIR spectroscopy and thin-film XRD. Compare charge-carrier mobility with field-effect transistor (FET) measurements .

- Challenge : Address solubility issues in device fabrication by incorporating alkyl side chains or using co-solvents like chlorobenzene .

Methodological Frameworks

Q. What analytical techniques are recommended for characterizing 3-benzylthiophene-metal complexes?

- Techniques : Single-crystal X-ray diffraction for structural elucidation, complemented by elemental analysis (CHNS). Use X-ray photoelectron spectroscopy (XPS) to confirm metal-ligand bonding. For dynamic behavior, employ variable-temperature NMR or EPR spectroscopy .

Q. How should researchers design experiments to study the environmental degradation of 3-benzylthiophene?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.